molecular formula C21H19N3O5S B11281540 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide

Cat. No.: B11281540
M. Wt: 425.5 g/mol
InChI Key: KPNIXDLPXMSOFX-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the 1,4-benzodioxin ring, followed by the introduction of the pyridine and sulfonamide groups. Common reagents used in these reactions include:

    Benzodioxin precursors: These are often synthesized through cyclization reactions.

    Pyridine derivatives: These can be introduced through nucleophilic substitution reactions.

    Sulfonamide groups: These are typically added using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.

    Pyridine derivatives: Various compounds with a pyridine ring that have diverse biological activities.

Uniqueness

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide is unique due to its combination of a benzodioxin ring, a sulfonamide group, and a pyridine ring. This unique structure may confer specific properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H19N3O5S/c1-14-2-5-18(6-3-14)30(26,27)24-17-10-15(12-22-13-17)21(25)23-16-4-7-19-20(11-16)29-9-8-28-19/h2-7,10-13,24H,8-9H2,1H3,(H,23,25)

InChI Key

KPNIXDLPXMSOFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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